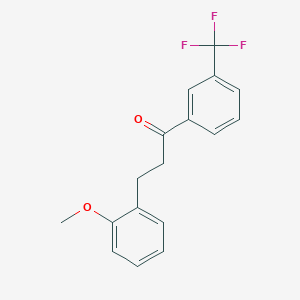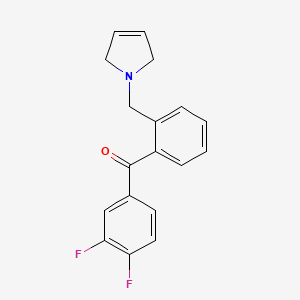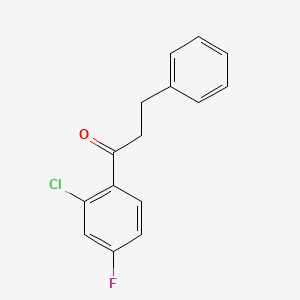
3-(2-Methoxyphenyl)-3'-trifluoromethylpropiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(2-Methoxyphenyl)-3’-trifluoromethylpropiophenone” is a phenolic compound, which are a class of chemical compounds consisting of a hydroxyl group (-OH) bonded directly to an aromatic hydrocarbon group . The methoxy group (OCH3) and the trifluoromethyl group (CF3) are functional groups attached to the phenyl group.
Molecular Structure Analysis
The molecular structure of this compound would consist of a phenyl ring with a methoxy group attached at the 2-position and a propiophenone group attached at the 3-position. The propiophenone group would in turn have a trifluoromethyl group attached .Physical And Chemical Properties Analysis
Phenolic compounds have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma . The presence of the methoxy and trifluoromethyl groups would likely influence these properties .Applications De Recherche Scientifique
Synthesis and Chemical Applications
Steroid Compound Synthesis : This compound is used in the synthesis of steroid analogs, particularly in reactions involving cyclohexanedione and methacrylate, contributing to advancements in steroid chemistry (Nazarov & Zavyalov, 1956).
Electrophilic Cyclization : It plays a role in selenium-promoted electrophilic cyclization, enabling the synthesis of 3-organoselenyl spiro compounds, demonstrating its utility in organoselenium chemistry (Recchi et al., 2020).
Palladium-Catalyzed Reactions : This chemical is involved in palladium-catalyzed reactions with aryl bromides, which can lead to multiple arylation and cleavages of C-C and C-H bonds, highlighting its significance in complex organic syntheses (Wakui et al., 2004).
Biomedical Research
Tubulin-Targeting Antitumor Agents : Derivatives of this compound have been explored for their potential as antitumor agents, targeting tubulin in cancer cells, which shows its promise in cancer therapy (Greene et al., 2016).
Molecular Docking Analysis : It has been subjected to molecular docking analysis for its potential as a protease kinase inhibitor, suggesting its relevance in drug discovery and protein interaction studies (H. et al., 2021).
Other Applications
Optical Property Tuning : Its derivatives are used in tuning the optical properties and enhancing solid-state emission of poly(thiophene)s, indicating its role in material science and photonics (Li et al., 2002).
Fluorescent Probe Development : It's utilized in the development of fluorescent probes for sensing pH and metal cations, showcasing its application in analytical chemistry (Tanaka et al., 2001).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The study of phenolic compounds is a vibrant field with many potential applications in areas such as materials science, medicine, and environmental science . The specific compound “3-(2-Methoxyphenyl)-3’-trifluoromethylpropiophenone” could potentially be of interest in these areas, but without more information, it’s difficult to predict specific future directions.
Propriétés
IUPAC Name |
3-(2-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3O2/c1-22-16-8-3-2-5-12(16)9-10-15(21)13-6-4-7-14(11-13)17(18,19)20/h2-8,11H,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMBDULAQJGHNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCC(=O)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50644190 |
Source


|
| Record name | 3-(2-Methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxyphenyl)-3'-trifluoromethylpropiophenone | |
CAS RN |
898770-30-4 |
Source


|
| Record name | 3-(2-Methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898770-30-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 4-oxo-4-[2-(3-pyrrolinomethyl)phenyl]butyrate](/img/structure/B1327392.png)
![Ethyl 6-oxo-6-[2-(3-pyrrolinomethyl)phenyl]hexanoate](/img/structure/B1327393.png)







